molecular formula C9H7BrO3 B1630549 2-(2-Bromoacetyl)benzoic acid CAS No. 7399-67-9

2-(2-Bromoacetyl)benzoic acid

Cat. No. B1630549
CAS RN: 7399-67-9
M. Wt: 243.05 g/mol
InChI Key: ZUXBPGMQEGEWHI-UHFFFAOYSA-N
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Description



  • 2-(2-Bromoacetyl)benzoic acid is a chemical compound with the molecular formula C9H7BrO3 .

  • It is a white crystalline solid .

  • The presence of the aromatic ring gives it a faintly pleasant odor.





  • Synthesis Analysis



    • The synthesis methods for coumarin systems have been investigated by organic and pharmaceutical chemists.

    • Recent research focuses on both classical and non-classical conditions, including green approaches using environmentally friendly solvents and catalysts.





  • Molecular Structure Analysis



    • Molecular formula : C9H7BrO3

    • Molecular weight : 243.054 Da

    • Monoisotopic mass : 241.957855 Da

    • ChemSpider ID : 213374





  • Chemical Reactions Analysis



    • Specific chemical reactions involving 2-(2-Bromoacetyl)benzoic acid would depend on the context and the desired products. Further details would require specific reaction conditions.





  • Physical And Chemical Properties Analysis



    • Density : 1.7±0.1 g/cm³

    • Boiling Point : 366.5±22.0 °C at 760 mmHg

    • Flash Point : 175.4±22.3 °C

    • Index of Refraction : 1.611

    • Polar Surface Area : 54 Ų

    • Polarizability : 20.2±0.5 × 10⁻²⁴ cm³

    • Surface Tension : 59.1±3.0 dyne/cm




  • Scientific Research Applications

    • “2-(2-Bromoacetyl)benzoic acid” is a biochemical used in proteomics research . Proteomics is a branch of biology that studies proteins, their structures, and functions using a variety of techniques.
    • The molecular formula of “2-(2-Bromoacetyl)benzoic acid” is C9H7BrO3, and its molecular weight is 243.05 .
    • This compound is typically stored at 4° C .

    Safety And Hazards



    • Avoid contact with skin and eyes.

    • Do not breathe dust.

    • Do not ingest.

    • Seek immediate medical assistance if swallowed.

    • Store in a cool, well-ventilated place away from strong oxidizing agents.




  • Future Directions



    • Research on 2-(2-Bromoacetyl)benzoic acid could explore its applications in drug development, materials science, or other fields.




    Please note that the information provided here is based on available data, and further research may be needed for specific applications. 🌟


    properties

    IUPAC Name

    2-(2-bromoacetyl)benzoic acid
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    InChI

    InChI=1S/C9H7BrO3/c10-5-8(11)6-3-1-2-4-7(6)9(12)13/h1-4H,5H2,(H,12,13)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    InChI Key

    ZUXBPGMQEGEWHI-UHFFFAOYSA-N
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Canonical SMILES

    C1=CC=C(C(=C1)C(=O)CBr)C(=O)O
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Molecular Formula

    C9H7BrO3
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    DSSTOX Substance ID

    DTXSID90288153
    Record name 2-(2-bromoacetyl)benzoic acid
    Source EPA DSSTox
    URL https://comptox.epa.gov/dashboard/DTXSID90288153
    Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

    Molecular Weight

    243.05 g/mol
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Product Name

    2-(2-Bromoacetyl)benzoic acid

    CAS RN

    7399-67-9
    Record name 7399-67-9
    Source DTP/NCI
    URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=54391
    Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
    Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
    Record name 2-(2-bromoacetyl)benzoic acid
    Source EPA DSSTox
    URL https://comptox.epa.gov/dashboard/DTXSID90288153
    Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
    Record name 7399-67-9
    Source European Chemicals Agency (ECHA)
    URL https://echa.europa.eu/information-on-chemicals
    Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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    Retrosynthesis Analysis

    AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

    One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

    Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

    Strategy Settings

    Precursor scoring Relevance Heuristic
    Min. plausibility 0.01
    Model Template_relevance
    Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
    Top-N result to add to graph 6

    Feasible Synthetic Routes

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    Citations

    For This Compound
    2
    Citations
    RY Yang, D Kizer, H Wu, E Volckova, XS Miao… - Bioorganic & medicinal …, 2008 - Elsevier
    ARQ 501 (3,4-dihydro-2,2-dimethyl-2H-naphthol[1,2-b] pyran-5,6-dione), a synthetic version of β-Lapachone, is a promising anti-cancer agent currently in multiple Phase II clinical trials. …
    Number of citations: 75 www.sciencedirect.com
    B Mathew, P Ruiz, S Dutta, JT Entrekin, S Zhang… - European Journal of …, 2021 - Elsevier
    ALS is a rare type of progressive neurological disease with unknown etiology. It results in the gradual degeneration and death of motor neurons responsible for controlling the voluntary …
    Number of citations: 2 www.sciencedirect.com

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